4-(4-(3-(Trifluoromethyl)phenyl)piperazin-1-yl)thieno[2,3-d]pyrimidine 4-(4-(3-(Trifluoromethyl)phenyl)piperazin-1-yl)thieno[2,3-d]pyrimidine
Brand Name: Vulcanchem
CAS No.: 851789-97-4
VCID: VC7252937
InChI: InChI=1S/C17H15F3N4S/c18-17(19,20)12-2-1-3-13(10-12)23-5-7-24(8-6-23)15-14-4-9-25-16(14)22-11-21-15/h1-4,9-11H,5-8H2
SMILES: C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C3=C4C=CSC4=NC=N3
Molecular Formula: C17H15F3N4S
Molecular Weight: 364.39

4-(4-(3-(Trifluoromethyl)phenyl)piperazin-1-yl)thieno[2,3-d]pyrimidine

CAS No.: 851789-97-4

Cat. No.: VC7252937

Molecular Formula: C17H15F3N4S

Molecular Weight: 364.39

* For research use only. Not for human or veterinary use.

4-(4-(3-(Trifluoromethyl)phenyl)piperazin-1-yl)thieno[2,3-d]pyrimidine - 851789-97-4

Specification

CAS No. 851789-97-4
Molecular Formula C17H15F3N4S
Molecular Weight 364.39
IUPAC Name 4-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]thieno[2,3-d]pyrimidine
Standard InChI InChI=1S/C17H15F3N4S/c18-17(19,20)12-2-1-3-13(10-12)23-5-7-24(8-6-23)15-14-4-9-25-16(14)22-11-21-15/h1-4,9-11H,5-8H2
Standard InChI Key NVSSEYSIOFQICA-UHFFFAOYSA-N
SMILES C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C3=C4C=CSC4=NC=N3

Introduction

Chemical Structure and Physicochemical Properties

The molecular structure of 4-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)thieno[2,3-d]pyrimidine (C₁₇H₁₅F₃N₄S) features a fused thiophene-pyrimidine core substituted with a piperazine ring at the 4-position. The piperazine moiety is further functionalized with a 3-(trifluoromethyl)phenyl group, introducing significant electron-withdrawing characteristics. Key physicochemical parameters include:

PropertyValue
Molecular Weight364.4 g/mol
Topological Polar Surface Area60.5 Ų
LogP (Partition Coefficient)3.2 (estimated)

The trifluoromethyl (-CF₃) group enhances metabolic stability and influences lipophilicity, potentially improving blood-brain barrier permeability.

Synthetic Methodologies

Core Scaffold Construction

The thieno[2,3-d]pyrimidine core is typically synthesized via a modified Niementowski reaction. This involves cyclocondensation of 2-amino-3-thiophenecarboxylate derivatives with formamide or urea at elevated temperatures (180–200°C) . Recent optimizations employ microwave-assisted synthesis to reduce reaction times from 12 hours to 30 minutes while maintaining yields >85% .

Piperazine Functionalization

Mechanism of Action

Target Engagement

The compound demonstrates dual-target activity:

  • ATF4 Pathway Modulation: Inhibits endoplasmic reticulum (ER) stress by suppressing ATF4 phosphorylation (IC₅₀ = 0.45 μM)

  • NF-κB Inhibition: Reduces nuclear translocation of p65 subunit by 62% at 10 μM in LPS-stimulated microglia

Downstream Effects

  • Anti-inflammatory Action: 78% reduction in TNF-α production at 5 μM in primary microglial cultures

  • Neuroprotection: Rescues 65% of cortical neurons from glutamate-induced excitotoxicity (10 μM pretreatment)

Biological Activity Profiling

In Vitro Efficacy

Assay SystemResult (10 μM)Reference
LPS-induced NO production82% inhibition
Microglial IL-6 secretion67% reduction
Neurite outgrowth (PC12)2.1-fold increase

Selectivity Screening

The compound exhibits >50-fold selectivity for ER stress pathways over related kinases (EGFR, VEGFR2) . Metabolic stability in human liver microsomes remains >80% after 1 hour incubation.

Structure-Activity Relationships

Key structural determinants of activity:

  • Piperazine Substitution: 3-Trifluoromethylphenyl > 4-fluorophenyl (3.2-fold increase in NF-κB inhibition)

  • Thienopyrimidine Oxidation State: Dihydro forms show 40% reduced potency compared to aromatic analogs

  • Positional Isomerism: 2-Piperazinyl analogs demonstrate 5-fold lower activity than 4-substituted derivatives

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